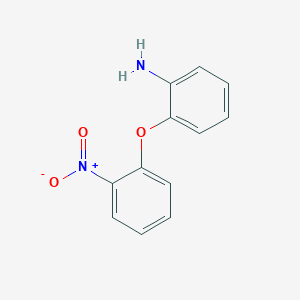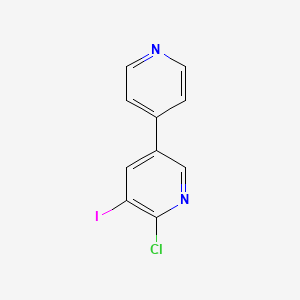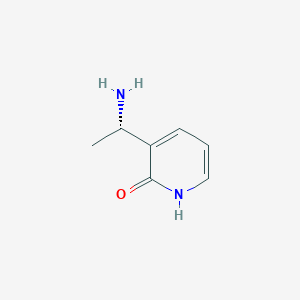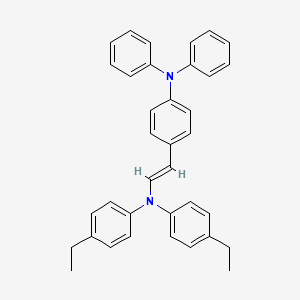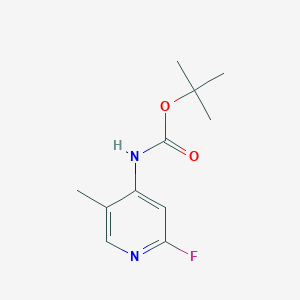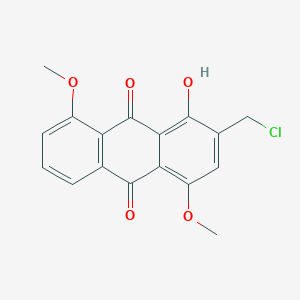![molecular formula C24H26N4O2 B13136475 7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex heterocyclic compound. It features a fused ring system that includes imidazole, pyridine, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, such as an amino acid derivative, the imidazole ring is formed through cyclization reactions.
Construction of the pyridine ring: The pyridine ring is then fused to the imidazole ring using appropriate reagents and conditions, such as condensation reactions.
Formation of the pyrimidine ring: The final step involves the formation of the pyrimidine ring, completing the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-4-(4-hydroxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- 7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
Uniqueness
7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to the presence of the methoxy group on the benzyl moiety. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C24H26N4O2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
11-benzyl-7-[(4-methoxyphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C24H26N4O2/c1-30-20-9-7-19(8-10-20)16-28-23(29)21-17-26(15-18-5-3-2-4-6-18)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 |
Clé InChI |
RJSHDIGBHBSLKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)

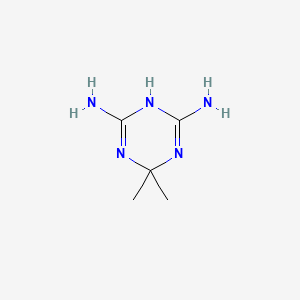
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
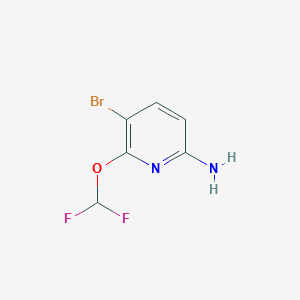
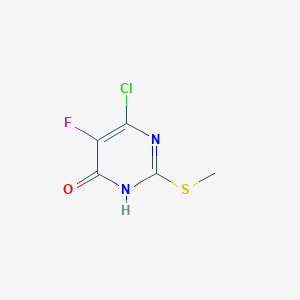
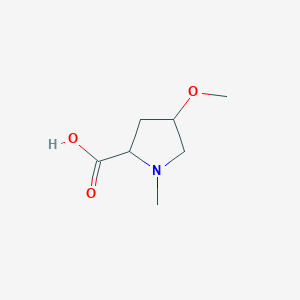
![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
